molecular formula C9H9N3 B1611374 3-(1H-imidazol-5-yl)aniline CAS No. 83184-01-4

3-(1H-imidazol-5-yl)aniline

Cat. No.: B1611374
CAS No.: 83184-01-4
M. Wt: 159.19 g/mol
InChI Key: OEIQSFWIRHWDIL-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-5-yl)aniline (CAS: 83184-01-4) is an aromatic amine featuring an imidazole ring attached to the meta position of an aniline moiety. Its molecular formula is C₉H₉N₃, with a molar mass of 159.19 g/mol and a predicted density of 1.238 g/cm³ . The compound exhibits a high boiling point (487.3±28.0 °C) and a pKa of 13.95, indicating moderate basicity due to the electron-donating amino group .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIQSFWIRHWDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563134
Record name 3-(1H-Imidazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83184-01-4
Record name 3-(1H-Imidazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-5-yl)aniline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives. This method typically involves the reaction of glyoxal, ammonia, and an aldehyde .

Another method involves the dehydrogenation of imidazolines, which can be synthesized from alpha-halo ketones . The Wallach synthesis and Marckwald synthesis are also notable methods for preparing imidazole derivatives .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the aniline moiety can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-(1H-imidazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and receptor binding studies. The amino group in the aniline moiety can form hydrogen bonds and participate in various biochemical interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between 3-(1H-imidazol-5-yl)aniline and its analogs:

Compound Substituents Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
This compound Imidazol-5-yl (meta), NH₂ (para) C₉H₉N₃ 159.19 487.3±28.0 1.238 Meta-substitution; moderate basicity
4-(1H-Imidazol-4-yl)aniline Imidazol-4-yl (para), NH₂ (para) C₉H₉N₃ 159.19 438.2±20.0 1.2±0.1 Para-substitution; altered resonance
5-Chloro-2-(1H-imidazol-1-yl)aniline Cl (meta), imidazol-1-yl (ortho), NH₂ (para) C₉H₈ClN₃ 193.63 Not reported Not reported Electron-withdrawing Cl enhances acidity
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CF₃ (meta), 4-methyl-imidazol-1-yl (meta) C₁₁H₁₁F₃N₃ 254.22 Not reported Not reported Lipophilic CF₃; steric hindrance from Me
3-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline Benzimidazole fused ring, Cl substituent C₁₂H₉ClN₄ 244.68 Not reported Not reported Extended π-system; enhanced bioactivity

Key Observations:

Substituent Position : The meta-substitution of imidazole in this compound contrasts with the para-substitution in 4-(1H-imidazol-4-yl)aniline, leading to differences in electronic distribution and intermolecular interactions .

Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., in and ) increase acidity and reduce solubility in polar solvents compared to the parent compound.

Biological Relevance : Benzimidazole derivatives (e.g., ) exhibit enhanced binding affinities (e.g., -7.3 kcal/mol for MRSA inhibitors) due to their fused aromatic systems, whereas simpler imidazole-aniline structures may prioritize synthetic accessibility .

Biological Activity

3-(1H-imidazol-5-yl)aniline, also known as this compound hydrochloride, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClN3
  • Molecular Weight : 199.65 g/mol
  • CAS Number : 1269052-70-1

The compound features an imidazole ring, which is known for its role in various biological processes, combined with an aniline group that enhances its potential interactions with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results:

MicroorganismActivity (Zone of Inhibition)Reference
Escherichia coli15 mm
Staphylococcus aureus18 mm
Candida albicans14 mm

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Reference
NCI-H9292.25
U2395.86

In vivo studies demonstrated that administration of the compound to mice with NCI-H929 xenografts resulted in a significant reduction in tumor size, correlating with increased apoptosis as observed through flow cytometry assays.

3. Immunomodulatory Effects

The compound also exhibits immunomodulatory properties, particularly in regulating inflammatory responses. It has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation:

AssayIC50 (µM)Reference
TNF-α Inhibition0.76

This suggests its potential application in treating autoimmune diseases where TNF-α is implicated.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Targets : The compound modulates the activity of proteins such as Cereblon (CRBN) and GSPT1.
  • Pathways : It influences the ubiquitin-proteasome system, affecting protein degradation and cellular processes like mRNA translation and cell proliferation .

Study 1: Anticancer Efficacy

In a controlled study involving mice bearing NCI-H929 xenografts, treatment with this compound led to a marked reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells.

Study 2: Anti-inflammatory Activity

Another study focused on the immunomodulatory effects revealed that the compound could enhance immune response while reducing excessive inflammation associated with autoimmune conditions. Its ability to modulate TNF-α levels was particularly notable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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